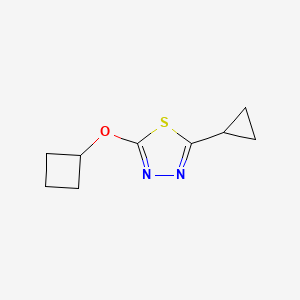

2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

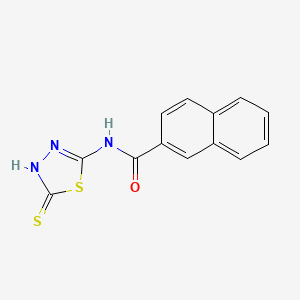

1,3,4-thiadiazole derivatives are a class of compounds that have gained attention due to their wide biological properties such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . They are small molecules containing five-member heterocyclic moieties and have been the subject of considerable interest for designing new antitumor agents .

Synthesis Analysis

1,3,4-thiadiazole derivatives can be synthesized using various methods. For instance, they can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The newly synthesized compounds can be characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives can vary depending on the substituents on the thiadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .作用機序

Target of Action

1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various enzymes and receptors, which could potentially be the targets of this compound.

Mode of Action

1,3,4-thiadiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The presence of the thiadiazole moiety in various drugs shows a broad spectrum of biological activities .

Biochemical Pathways

1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, suggesting they may interfere with the biochemical pathways of microorganisms .

Pharmacokinetics

The strong aromaticity of the thiadiazole ring provides great in vivo stability , which could potentially influence the compound’s bioavailability.

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microorganisms.

実験室実験の利点と制限

One of the advantages of 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole is its relatively simple synthesis method, which makes it accessible for laboratory experiments. Additionally, its unique chemical structure and potential applications make it an interesting compound for research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, its potential toxicity and side effects require careful handling and evaluation in laboratory experiments.

将来の方向性

There are several future directions for research on 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole. One direction is to explore its potential applications as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential as a herbicide or fungicide in agriculture. Additionally, its potential as a building block for the synthesis of novel materials and polymers requires further investigation. Finally, the mechanism of action and physiological effects of this compound in different organisms and tissues require further study to fully understand its potential applications.

合成法

The synthesis of 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-mercaptobenzothiazole with cyclobutanone in the presence of a catalyst. The reaction proceeds through the formation of an intermediate thioamide, which is then cyclized to form the thiadiazole ring. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

科学的研究の応用

2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antitubercular agent, and antimicrobial agent. In agrochemicals, it has been studied as a potential herbicide and fungicide. In materials science, it has been used as a building block for the synthesis of novel polymers and materials.

Safety and Hazards

生化学分析

Biochemical Properties

1,3,4-thiadiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substituents present on the thiadiazole ring .

Cellular Effects

Other 1,3,4-thiadiazole derivatives have been shown to exert cytotoxic effects on multiple human cancer cell lines .

Molecular Mechanism

Molecular modeling studies of other 1,3,4-thiadiazole derivatives have suggested that the thiadiazole moiety plays a key role in bonding and hydrophobic interactions with key amino acid residues .

特性

IUPAC Name |

2-cyclobutyloxy-5-cyclopropyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-7(3-1)12-9-11-10-8(13-9)6-4-5-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJDLQPNGHBBBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NN=C(S2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2855538.png)

![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)